molecular formula C18H20FN5O B7098694 N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide

N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide

Cat. No.: B7098694
M. Wt: 341.4 g/mol
InChI Key: JMKQAUZDTYUVBH-UHFFFAOYSA-N
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Description

N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, an imidazole moiety, and a cyano group, which contribute to its diverse reactivity and functionality.

Properties

IUPAC Name

N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O/c1-2-23-12-21-11-17(23)16-5-3-4-8-24(16)18(25)22-14-6-7-15(19)13(9-14)10-20/h6-7,9,11-12,16H,2-5,8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKQAUZDTYUVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1C2CCCCN2C(=O)NC3=CC(=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Imidazole Moiety: The imidazole ring is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of the Cyano and Fluoro Groups: The cyano and fluoro groups are incorporated through nucleophilic substitution reactions, often using reagents like cyanogen bromide and fluorinating agents.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Reaction Monitoring: For precise control over reaction conditions.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide for cyano group introduction, fluorinating agents like DAST (diethylaminosulfur trifluoride) for fluorination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Can produce amines or alcohols.

Scientific Research Applications

N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

    Pathway Interference: Disrupting biochemical pathways by interacting with key intermediates or regulators.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4-fluorophenyl)-2-(3-methylimidazol-4-yl)piperidine-1-carboxamide
  • N-(3-cyano-4-chlorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide
  • N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)pyrrolidine-1-carboxamide

Uniqueness

N-(3-cyano-4-fluorophenyl)-2-(3-ethylimidazol-4-yl)piperidine-1-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both cyano and fluoro groups, along with the imidazole moiety, makes it particularly versatile in chemical synthesis and biological interactions.

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